molecular formula C23H22F7N4O6P B7944069 CID 219090

CID 219090

Cat. No. B7944069
M. Wt: 614.4 g/mol
InChI Key: BARDROPHSZEBKC-OITMNORJSA-N
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Description

CID 219090, also known as Fosaprepitant, is a chemical compound used as a medication . It is also known by other names such as Ivemend®, MK-0517, L-758,298, and L-758298 . The chemical formula of Fosaprepitant is C₂₃H₂₂F₇N₄O₆P .


Molecular Structure Analysis

Fosaprepitant has a complex molecular structure. It includes various functional groups and atoms, including carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and phosphorus (P) . The molecular weight of Fosaprepitant is 614.117 daltons .

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function : CID has been utilized for reversible and precise control of protein function in cells, which is crucial for studying various biological processes. This technique has especially been applied to dissect signal transduction pathways and to understand membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation : CID techniques have been engineered for inducible gene regulation and gene editing in mammals. This includes the development of proteolysis-targeting chimera-based scalable CID platforms, which can fine-tune gene expression and multiplex biological signals (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A novel chemical inducer of protein dimerization has been developed that can be activated and deactivated rapidly using light. This allows for controlling protein-protein interactions and protein localization in living cells with high spatiotemporal resolution (Aonbangkhen et al., 2018).

  • Application in Water Use Efficiency and Productivity of Barley : CID, specifically carbon isotope discrimination (CID), has been applied as a selection criterion for improving water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).

  • Solving Problems in Cell Biology : CID techniques have resolved numerous problems in cell biology, particularly in the study of lipid second messengers and small GTPases. These techniques have enabled researchers to understand how small pools of signaling molecules generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).

  • Development of Bivalent FKBP12 Ligands for Protein Dimerization : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins, with broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).

Mechanism of Action

Fosaprepitant acts by binding to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This mechanism plays a major role in mediating inflammation and pain.

Safety and Hazards

While specific safety data sheets for CID 219090 were not found, such documents typically provide information on the potential hazards, safe handling, and emergency procedures related to a chemical compound .

properties

IUPAC Name

[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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